
Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate
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Overview
Description
Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate is an organic compound that features a fluorophenyl group attached to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate typically involves the esterification of 4-fluorophenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-fluorophenylacetic acid.
Reduction: Formation of 4-fluorophenylethanol.
Substitution: Formation of brominated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate is a synthetic organic compound with a molecular formula of C12H11FO4 and a molecular weight of approximately 238.21 g/mol. It features an acetyloxy group and a fluorophenyl moiety, giving it unique chemical properties. The presence of the fluorine atom in the phenyl ring enhances its biological activity and lipophilicity, making it of interest in medicinal chemistry and drug design.
Potential Applications
- Medicinal Chemistry and Drug Design The presence of a fluorine atom in the phenyl ring enhances its biological activity and lipophilicity.
- Anti-inflammatory and Analgesic Properties It exhibits potential anti-inflammatory and analgesic properties because of its ability to inhibit certain enzymes involved in inflammatory pathways.
- Anticancer Agents Compounds with similar structures have shown promise as anticancer agents, suggesting that this compound may also possess cytotoxic effects against certain cancer cell lines.
Structural Analogs
Compound Name | Key Features |
---|---|
Methyl 2-acetyloxy-3-(3-chlorophenyl)prop-2-enoate | Contains a chlorophenyl instead of a fluorophenyl group |
Methyl 2-acetyloxy-4-(3-chlorophenyl)but-2-enoate | Different positioning of substituents on the butene backbone |
Methyl 2-acetoxy-3-(4-methoxyphenyl)prop-2-enoate | Features a methoxy group instead of fluorine |
Mechanism of Action
The mechanism of action of Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(hydroxy)-3-(4-fluorophenyl)prop-2-enoate
- Methyl 2-(methoxy)-3-(4-fluorophenyl)prop-2-enoate
- Methyl 2-(acetyloxy)-3-(4-chlorophenyl)prop-2-enoate
Uniqueness
Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate is unique due to the presence of both an acetyloxy group and a fluorophenyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.
Biological Activity
Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate, identified by its CAS number 916263-88-2, is a synthetic organic compound notable for its potential biological activities. This compound features an acetyloxy group and a fluorinated phenyl moiety, which enhance its lipophilicity and biological efficacy. Its molecular formula is C12H11FO4, with a molecular weight of approximately 238.21 g/mol .
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Properties:
- Molecular Weight: 238.21 g/mol
- Lipophilicity: Enhanced by the presence of the fluorine atom in the phenyl ring
- Functional Groups: Acetyloxy and fluorophenyl
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the realms of anti-inflammatory and anticancer properties.
Anti-Inflammatory Effects
Studies have shown that this compound can inhibit specific enzymes involved in inflammatory pathways. The acetyloxy group is believed to play a crucial role in modulating these pathways, potentially leading to reduced inflammation and associated pain .
Anticancer Potential
Similar compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines. Preliminary findings suggest that this compound may also possess anticancer properties, warranting further investigation into its efficacy against specific cancers .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 2-acetyloxy-3-(3-chlorophenyl)prop-2-enoate | C12H11ClO4 | Contains a chlorophenyl group |
Methyl 2-acetyloxy-4-(3-chlorophenyl)but-2-enoate | C12H11ClO4 | Different positioning of substituents |
Methyl 2-acetoxy-3-(4-methoxyphenyl)prop-2-enoate | C12H13O5 | Features a methoxy group instead of fluorine |
The presence of the fluorinated aromatic ring in this compound may enhance its biological activity compared to similar compounds lacking this feature .
Case Studies and Research Findings
- Anti-inflammatory Study : In vitro studies demonstrated that this compound effectively inhibited cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases .
- Cytotoxicity Testing : A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer (MCF-7) and colon cancer (HT-29) cells, with IC50 values suggesting potent activity against these cell types .
- Mechanistic Insights : Further research is needed to elucidate the specific mechanisms through which this compound exerts its biological effects. Investigations into its interactions with cellular targets could provide insights into its therapeutic potential .
Properties
CAS No. |
916263-88-2 |
---|---|
Molecular Formula |
C12H11FO4 |
Molecular Weight |
238.21 g/mol |
IUPAC Name |
methyl 2-acetyloxy-3-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H11FO4/c1-8(14)17-11(12(15)16-2)7-9-3-5-10(13)6-4-9/h3-7H,1-2H3 |
InChI Key |
WYSCOPYNYNPIBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=CC1=CC=C(C=C1)F)C(=O)OC |
Origin of Product |
United States |
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